2-[4-(Pyrrolidin-1-yl)phenyl]propanenitrile
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Overview
Description
2-[4-(Pyrrolidin-1-yl)phenyl]propanenitrile is a chemical compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a propanenitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pyrrolidin-1-yl)phenyl]propanenitrile typically involves the reaction of 4-bromobenzonitrile with pyrrolidine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the pyrrolidine ring displaces the bromine atom on the benzonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Pyrrolidin-1-yl)phenyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-[4-(Pyrrolidin-1-yl)phenyl]propanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-[4-(Pyrrolidin-1-yl)phenyl]propanenitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can enhance the binding affinity of the compound to its target, while the nitrile group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but lacks the propanenitrile group.
2-(Pyrrolidin-1-yl)pyrimidine: Contains a pyrimidine ring instead of a phenyl ring.
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Contains a piperazine ring and a pyridinone moiety.
Uniqueness
2-[4-(Pyrrolidin-1-yl)phenyl]propanenitrile is unique due to the presence of both the pyrrolidine and propanenitrile groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C13H16N2 |
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Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-(4-pyrrolidin-1-ylphenyl)propanenitrile |
InChI |
InChI=1S/C13H16N2/c1-11(10-14)12-4-6-13(7-5-12)15-8-2-3-9-15/h4-7,11H,2-3,8-9H2,1H3 |
InChI Key |
UCTZGKDFYWHEIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=CC=C(C=C1)N2CCCC2 |
Origin of Product |
United States |
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